3-Amino-1-naphthoic acid hydrochloride
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Overview
Description
3-Amino-1-naphthoic acid hydrochloride is an organic compound with the chemical formula C11H9NO2·HCl. It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and a carboxylic acid group at the first position on the naphthalene ring. This compound is typically found as a white to pale yellow crystalline solid and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-naphthoic acid hydrochloride generally involves the reaction of 1-naphthoyl chloride with an amino compound. One common method includes the reaction of 1-naphthoic acid with sodium nitrite, followed by treatment with hydrochloric acid and subsequent recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale autoclave reactions. For instance, 3-hydroxy-2-naphthoic acid can be heated with ammonia under pressure in the presence of zinc chloride as a catalyst. The reaction mixture is then treated with hydrochloric acid, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-naphthoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Diazotization is often carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines.
Major Products Formed:
Oxidation: Nitro-1-naphthoic acid derivatives.
Reduction: 1-naphthyl alcohol derivatives.
Substitution: Azo compounds formed by coupling reactions.
Scientific Research Applications
3-Amino-1-naphthoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including dyes and pigments.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1-naphthoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it reacts with cyanate anions to produce a fluorescent signal, which can be used for sensitive and selective detection. The compound’s reactivity with nucleophilic groups in proteins also plays a role in its biological applications .
Comparison with Similar Compounds
- 3-Amino-2-naphthoic acid
- 1-Amino-2-naphthoic acid
- 2-Amino-1-naphthoic acid
Comparison: 3-Amino-1-naphthoic acid hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and applications, making it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
3-aminonaphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO2.ClH/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14;/h1-6H,12H2,(H,13,14);1H |
InChI Key |
JPMUTQNEPCTLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N.Cl |
Origin of Product |
United States |
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